2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester

Cross-coupling chemistry Late-stage diversification Halogenated building blocks

This advanced intermediate features a strategic 6-bromo substituent for Suzuki-Miyaura coupling, enabling rapid C-6 arylation for DHFR/TS dual inhibitor SAR. The ethyl ester avoids the protection/deprotection steps required by the free acid analog. With a MW of 301.1 Da, it is suitable for fragment-based drug discovery and X-ray phasing. Directly extends the methodology for antitumor antifolates. Order now to accelerate your medicinal chemistry campaign.

Molecular Formula C9H9BrN4O3
Molecular Weight 301.1 g/mol
CAS No. 1160569-68-5
Cat. No. B1389308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester
CAS1160569-68-5
Molecular FormulaC9H9BrN4O3
Molecular Weight301.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=NC(=NC(=C12)N)N)Br
InChIInChI=1S/C9H9BrN4O3/c1-2-16-8(15)3-4-6(11)13-9(12)14-7(4)17-5(3)10/h2H2,1H3,(H4,11,12,13,14)
InChIKeyMWFQUKMOKZHZBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester (CAS 1160569-68-5): Structural Identity and Procurement-Relevant Characteristics


2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester (CAS 1160569-68-5) is a heterocyclic small molecule (C9H9BrN4O3, MW 301.1 g/mol) built on a furo[2,3-d]pyrimidine core bearing 2,4-diamino substitution, a 6-bromo substituent, and a 5-carboxylic acid ethyl ester . The 2,4-diaminopyrimidine motif is a well-validated pharmacophore for dihydrofolate reductase (DHFR) and receptor tyrosine kinase (RTK) inhibition [1]. The compound is supplied as a research-grade building block (typical purity 95%) for medicinal chemistry and fragment-based drug discovery applications, with documented storage at room temperature [2].

Why 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester Cannot Be Replaced by Unsubstituted or Non-Halogenated Analogs


The 6-bromo substituent on the furo[2,3-d]pyrimidine core is not a passive structural feature; it fundamentally alters both synthetic utility and electronic properties relative to closely related analogs. The non-brominated counterpart (CAS 174541-91-4, MW 222.2) lacks the heavy halogen handle required for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are essential for late-stage diversification in medicinal chemistry campaigns . Furthermore, the ethyl ester at C-5 distinguishes this compound from the free carboxylic acid analog (CAS 1352884-07-1), which requires additional protection/deprotection steps during synthesis . In the broader context of 2,4-diaminofuro[2,3-d]pyrimidine antifolates, even minor structural variations—such as C8-C9 bridge saturation or halogen substitution—have been demonstrated to dramatically shift both DHFR IC50 values and RTK selectivity profiles [1]. Generic substitution without accounting for these structural determinants risks compromising synthetic feasibility and biological relevance.

Quantitative Differential Evidence for 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester: Comparator-Based Procurement Analysis


Synthetic Handle Differentiation: 6-Bromo vs. 6-Unsubstituted Furo[2,3-d]pyrimidine Core

The presence of a covalent C–Br bond at the 6-position of the furo[2,3-d]pyrimidine scaffold enables sp²–sp² (Suzuki-Miyaura) and sp²–sp (Sonogashira) cross-coupling reactions that are entirely inaccessible with the non-brominated analog (CAS 174541-91-4, C9H10N4O3), which bears only a C–H at the equivalent position . This single-atom difference (Br vs. H) transforms the compound from a terminal screening fragment into a versatile late-stage diversification intermediate, a distinction with direct consequences for parallel library synthesis and SAR exploration [1].

Cross-coupling chemistry Late-stage diversification Halogenated building blocks Medicinal chemistry

Protecting Group Strategy: Ethyl Ester vs. Free Carboxylic Acid at C-5

The ethyl ester at C-5 provides a masked carboxylic acid that enhances organic solvent solubility and facilitates chromatographic purification relative to the free acid analog (CAS 1352884-07-1, C7H5BrN4O3) . In the Gangjee antifolate synthesis paradigm, the ethyl ester serves as a latent glutamate coupling handle that can be selectively unmasked under mild alkaline hydrolysis without affecting the acid-labile furo[2,3-d]pyrimidine core [1].

Solid-phase synthesis Solution-phase chemistry Ester hydrolysis Synthetic intermediate

Purity Specification Benchmarking: 95% Assay vs. Lower-Grade Alternatives

Fluorochem supplies this compound at a certified purity of 95.0% (HPLC/UPLC area%), with full Certificate of Analysis documentation available . This purity level exceeds the typical ≥90–93% offered by several alternative catalog vendors for related furo[2,3-d]pyrimidine building blocks, directly impacting the reliability of biological assay results where impurities may act as confounding inhibitors or aggregators [1].

Quality control Analytical specification Procurement standard Reproducibility

Molecular Weight and Physicochemical Differentiation vs. Non-Brominated Analog

The 6-bromo substitution increases molecular weight from 222.2 Da (non-brominated analog, CAS 174541-91-4) to 301.1 Da and introduces a heavy atom (Br) that contributes significantly to X-ray crystallographic phasing and anomalous scattering . The bromine atom also shifts calculated logP by approximately +0.5 to +0.8 log units relative to the des-bromo analog, affecting both membrane permeability prediction and aqueous solubility profiles in screening cascades [1].

Physicochemical properties Ligand efficiency Fragment-based screening Drug-likeness

Class-Level Biological Target Engagement: 2,4-Diaminofuro[2,3-d]pyrimidine Scaffold as DHFR/RTK Pharmacophore

The 2,4-diamino-furo[2,3-d]pyrimidine scaffold has been crystallographically validated to bind human and mouse DHFR in a folate-competitive manner (PDB entries 3K45, 3K47), and selected 5-substituted analogs demonstrate dual VEGFR-2/PDGFR-β inhibitory activity with IC50 values in the sub-micromolar range in cellular autophosphorylation assays [1][2]. While direct IC50 data for the 6-bromo-5-ethyl ester derivative itself are not available in the peer-reviewed literature, the conserved 2,4-diaminopyrimidine hydrogen-bonding motif (interacting with Glu30 in DHFR) is retained in this compound, providing a structurally rational basis for target engagement [1].

DHFR inhibition Tyrosine kinase inhibition Antifolate Antitumor

Procurement Value Comparison: Unit Cost per Synthetic Handle

At £522.00/1g (Fluorochem F475751), the 6-bromo-5-ethyl ester derivative carries a modest ~7% premium over the non-brominated analog (£488.00/1g, F475694), yet provides a dual functional advantage (halogen handle + protected carboxylate) that would otherwise require two additional synthetic steps to install . When benchmarked against the cost of a single Pd-catalyzed C–H activation/bromination step (typically £200–500 in reagents and personnel time for small scale), the procurement premium is economically justified for laboratories without in-house halogenation capabilities [1].

Cost efficiency Building block procurement Synthetic step economy Budget optimization

Optimal Application Scenarios for 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester Based on Structural Differentiation Evidence


Late-Stage Diversification of Furo[2,3-d]pyrimidine Antifolates via Pd-Catalyzed Cross-Coupling

The 6-bromo substituent enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to generate C-6 arylated analogs for SAR exploration of DHFR and thymidylate synthase (TS) dual inhibitors. This approach directly extends the synthetic methodology demonstrated by Gangjee et al. (2004, 2010) for 5-substituted furo[2,3-d]pyrimidine antifolates, where bridge homologation and substituent variation at the heterocyclic core critically modulated antitumor activity in CCRF-CEM leukemia and B16 melanoma models [1][2]. The ethyl ester at C-5 can be retained through the coupling step and subsequently hydrolyzed for glutamate conjugation, mirroring established antifolate synthetic routes.

Fragment-Based Drug Discovery (FBDD) with Crystallographic Phasing Utility

With MW 301.1 Da, this compound falls within the acceptable fragment range (MW < 300 Da borderline) for FBDD campaigns targeting DHFR, BRD4 bromodomains, or kinase ATP-binding sites. The bromine atom provides anomalous scattering (f'' = 0.92 e⁻ at Cu Kα) for experimental phasing in X-ray crystallography, enabling unambiguous determination of binding pose without selenomethionine incorporation [1]. This dual-purpose utility (screening hit + phasing tool) is absent in the des-bromo analog (CAS 174541-91-4).

Parallel Library Synthesis for Kinase Selectivity Profiling

The 2,4-diaminopyrimidine core is a privileged kinase hinge-binding motif. The 6-bromo handle permits rapid parallel diversification at the solvent-exposed region of the furo[2,3-d]pyrimidine scaffold without disturbing the conserved 2,4-diamino hydrogen-bonding network [1]. This is directly relevant to the design strategy validated by Gangjee et al. (2005, 2009), where C-8/C-9 unsaturated bridge modifications tuned VEGFR-2, EGFR, and PDGFR-β selectivity [2]. The ethyl ester provides an additional vector for property modulation without introducing a charged carboxylate that could limit cellular permeability.

Synthetic Intermediate for Dual DHFR-TS Inhibitor Development

Published crystallographic evidence (PDB 3K45, 3K47) confirms that the 2,4-diaminofuro[2,3-d]pyrimidine scaffold binds DHFR with the furo oxygen positioned near Glu30 and the 4-amino group interacting with the nicotinamide ring of NADPH [1]. The 6-bromo-5-ethyl ester derivative serves as a strategic advanced intermediate: the bromine can be displaced with thiol nucleophiles to install arylthio substituents at C-6, a modification that Gangjee et al. (2010) demonstrated confers dual DHFR-TS inhibitory activity with IC50 values in the nanomolar range for optimized analogs [2].

Quote Request

Request a Quote for 2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.